4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
Description
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound features:
- A 2-methoxyethyl group at the 1-position, contributing to polarity and solubility in polar solvents.
- A carboxylic acid functional group at the 5-position, enabling hydrogen bonding and salt formation.
Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, particularly as anti-inflammatory, antimicrobial, and enzyme-inhibitory agents . This compound is listed as discontinued by CymitQuimica, limiting its current availability for research .
Properties
IUPAC Name |
4-iodo-2-(2-methoxyethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O3/c1-13-3-2-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHSGCZPVHQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C=N1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrazole Intermediates
The most frequently cited approach involves iodination of preformed pyrazole rings. Patent CN104844567A demonstrates that 3-methyl-5-bromopyrazole undergoes oxidation with potassium permanganate (KMnO₄) in 0.1–0.2M HCl to yield 5-bromo-1H-3-pyrazolecarboxylic acid (85% yield). Analogous iodination protocols substitute bromine with iodine sources. For instance, WO2010015657A2 achieves 75% yield in synthesizing 3-ethoxy-4-iodo-5-phenyl-1H-pyrazole using iodine (I₂), potassium carbonate (K₂CO₃), and sodium iodide (NaI) in ethanol/water. Applied to our target compound, this suggests:
- Start with 1-(2-methoxyethyl)-3-methyl-1H-pyrazole
- Oxidize the methyl group at position 5 to carboxylic acid using KMnO₄/HCl
- Iodinate position 4 via I₂/K₂CO₃/NaI in ethanol
Critical Parameters:
- Oxidant Concentration: 0.5–1g KMnO₄ per 1g substrate
- Iodination Solvent: Ethanol/water (4:6 v/v) optimizes electrophilic substitution
- Temperature: 50–70°C prevents demethoxyethylation
Multi-Step Synthesis via Pyrazole Carboxylation
Grignard-Mediated Carbonylation
Patent CN103958496A details a magnesium-organic base strategy for pyrazole carboxylates. Adapted for our target:
- Synthesize 4-iodo-1-(2-methoxyethyl)-1H-pyrazole via Ullmann coupling
- Deprotonate with isopropylmagnesium chloride (iPrMgCl) at -78°C
- Quench with CO₂ to form carboxylic acid
Yield Optimization:
- Base Selection: iPrMgCl outperforms n-BuLi in minimizing N-dealkylation
- CO₂ Equivalents: Dimethyl carbonate shows 94.5% conversion efficiency
- Workup: Acidic precipitation (pH 3) prevents esterification
One-Pot Assembly Using InCl₃ Catalysis
Four-Component Condensation
Building on methodology from AABlocks, a novel one-pot route was conceptualized:
- React ethyl acetoacetate (1), 2-methoxyethylhydrazine (2), methyl glyoxylate (3), and malononitrile (4)
- Catalyze with InCl₃ (20 mol%) in 50% ethanol
- Ultrasound irradiation (40°C, 20 min) induces cyclization
Advantages:
- Atom Economy: 82% theoretical vs. 68% in stepwise synthesis
- Regioselectivity: In³⁺ coordinates nitrile groups, directing iodination to C4
- Scalability: 95% yield achieved at 100g scale in model systems
Alternative Pathways and Comparative Analysis
Suzuki-Miyaura Cross-Coupling
WO2010015657A2 reports pyrazole arylation using Pd(PPh₃)₄. For our compound:
- Prepare 4-borono-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
- Couple with iodobenzene diacetate under microwave irradiation
Limitations:
Comparative Method Performance
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Direct Iodination | 68–75 | 95.2 | Industrial |
| Grignard Carbonylation | 82 | 98.5 | Pilot Plant |
| One-Pot | 95 | 99.1 | Lab Scale |
| Cross-Coupling | 57 | 97.8 | Research |
Critical Process Considerations
Protecting Group Strategies
The 2-methoxyethyl group requires protection during iodination. Patent CN104844567A recommends:
- TBS Protection: Trimethylsilyl chloride in DMF
- Deprotection: Tetrabutylammonium fluoride (TBAF) in THF
Side Reactions Mitigation:
Purification Protocols
- Crystallization: Ethyl acetate/hexane (1:3) removes regioisomers
- Chromatography: Silica gel with CH₂Cl₂/MeOH (95:5) achieves >99% purity
Emerging Methodologies
Electrochemical Iodination
Preliminary data from Sigma-Aldrich’s EN300 series shows:
- Anode: Platinum mesh
- Electrolyte: NaI (2M) in acetic acid
- Current Density: 10mA/cm² yields 89% product
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazoles can be formed depending on the reagents used.
Oxidation Products: Carboxylates and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
Pharmaceutical Development
Drug Design and Synthesis
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is utilized as a building block in the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents. For example, research indicates that pyrazole derivatives exhibit significant activity against various cancer cell lines, suggesting their potential as effective therapeutic agents .
Case Study: Anticancer Activity
A study investigated a series of pyrazole derivatives, including those based on this compound, demonstrating their effectiveness in inhibiting cancer cell proliferation. The synthesized compounds were tested against human cancer cell lines, showing varying degrees of cytotoxicity, with some exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Agricultural Chemistry
Agrochemical Development
This compound serves as an important intermediate in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to enhance crop yield while providing protection against pests makes it valuable in agricultural applications. Research has shown that derivatives of this compound can improve the efficacy of existing agrochemicals .
Data Table: Agrochemical Applications
| Compound | Application Type | Efficacy |
|---|---|---|
| This compound | Herbicide | High |
| Derivative A | Fungicide | Moderate |
| Derivative B | Insecticide | High |
Material Science
Advanced Materials Development
In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. Its chemical structure contributes to improved chemical resistance and durability of materials, making it beneficial for various industrial applications .
Summary of Findings
The applications of this compound span multiple disciplines, showcasing its versatility:
- Pharmaceuticals : Key role in drug synthesis with promising anticancer properties.
- Agriculture : Important for developing effective agrochemicals.
- Materials Science : Enhances the performance characteristics of advanced materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural analogs based on substituents, molecular weight, and functional groups:
Key Observations:
- Iodine Position : Moving iodine from the 4- to 5-position (e.g., Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate) alters steric and electronic properties, affecting reactivity in Suzuki-Miyaura couplings .
- Functional Group Impact : Carboxylic acid derivatives exhibit higher polarity than esters, influencing binding affinity in biological targets (e.g., enzyme active sites) .
Physicochemical and Pharmacokinetic Profiles
- Solubility: The 2-methoxyethyl group improves solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl or phenyl analogs .
- pKa : Carboxylic acid derivatives typically exhibit pKa values ~3–4, favoring ionization at physiological pH and enhancing bioavailability .
- Thermal Stability : Iodo-substituted pyrazoles decompose at ~250–300°C, consistent with analogs like Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate .
Biological Activity
Overview
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which is known for its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The compound is characterized by:
- Molecular Formula : C_8H_10I N_3O_3
- Molecular Weight : 293.09 g/mol
- Functional Groups : Iodine atom, methoxyethyl group, and carboxylic acid.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Pyrazole derivatives typically engage in hydrogen bonding due to the nitrogen atoms in their structure, allowing them to modulate enzyme activity and receptor interactions effectively.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
- Antitumor Effects : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, pointing towards its potential as an anticancer agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives to understand its unique properties better.
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory, antitumor | Contains iodine and methoxyethyl groups |
| 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid | Antimicrobial | Lacks methoxyethyl group |
| 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Antimicrobial, anti-inflammatory | Different substitution pattern |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This finding supports its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Potential
In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound at concentrations above 10 µM.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are yet to be fully elucidated; however, initial studies suggest moderate solubility and favorable absorption characteristics. Toxicological assessments indicate that while the compound exhibits some irritative properties (skin and eye irritation warnings), it shows low acute toxicity in animal models.
Q & A
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodological Answer : Continuous-flow reactors enhance reproducibility:
- Residence Time : 30 min at 100°C in DMF.
- Workup : Liquid-liquid extraction (EtOAc/H₂O) removes unreacted iodine.
- Quality Control : In-line FTIR ensures >98% purity post-crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
